molecular formula C20H25N5O5 B1352439 H-Pro-his-tyr-OH CAS No. 81075-04-9

H-Pro-his-tyr-OH

Cat. No. B1352439
CAS RN: 81075-04-9
M. Wt: 415.4 g/mol
InChI Key: XFFIGWGYMUFCCQ-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Pro-his-tyr-OH” is a dipeptide formed from L-proline and L-tyrosine residues . It has a CAS number of 19786-36-8 and a molecular weight of 278.3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “H-Pro-his-tyr-OH” involves the use of Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH as substrates to investigate their couplings to peptide molecules .


Molecular Structure Analysis

The molecular structure of “H-Pro-his-tyr-OH” is represented by the empirical formula C14H18N2O4 . The molecular weight is 278.30 and the sum formula is C₁₄H₁₈N₂O₄ .


Chemical Reactions Analysis

A novel tyrosine hyperoxidation enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .


Physical And Chemical Properties Analysis

“H-Pro-his-tyr-OH” is a solid substance . It has a molecular weight of 278.3 and a molecular formula of C14H18N2O4 .

Scientific Research Applications

Antioxidant Peptides

“H-Pro-his-tyr-OH” could potentially be used in the field of antioxidant peptides. Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . They are related to several signaling pathways, including Keap1-Nrf2/ARE, mitochondria-dependent apoptosis, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR, and NF-κB .

Food Science

In the field of food science, “H-Pro-his-tyr-OH” could be used to enhance the nutritional value and functional properties of food products. Antioxidant peptides, for example, can help to prevent oxidative damage in food products, thereby improving their shelf life and nutritional value .

Pharmaceuticals

“H-Pro-his-tyr-OH” could be used in the development of new drugs. The antioxidant properties of this compound could be harnessed to develop new treatments for diseases that are caused by oxidative stress .

Cosmetics

In the cosmetics industry, “H-Pro-his-tyr-OH” could be used to develop new skincare products. Antioxidant peptides can help to protect the skin from oxidative damage, which can lead to premature aging .

Green Chemistry

“H-Pro-his-tyr-OH” could be used in the field of green chemistry, particularly in the synthesis of peptides. The use of this compound could potentially increase the productivity of peptide manufacturing and align with the philosophy of green chemistry .

Solid-Phase Peptide Synthesis

“H-Pro-his-tyr-OH” could be used in solid-phase peptide synthesis (SPPS). This compound could potentially be incorporated into the target peptide chain on solid supports .

Safety And Hazards

When handling “H-Pro-his-tyr-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of pseudoproline dipeptides, such as “H-Pro-his-tyr-OH”, has proven to be an extremely effective approach for the synthesis of long and amyloidogenic peptides . This suggests that the future directions of “H-Pro-his-tyr-OH” could involve its use in the synthesis of more complex peptides and proteins .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFIGWGYMUFCCQ-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-his-tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Pro-his-tyr-OH
Reactant of Route 2
H-Pro-his-tyr-OH
Reactant of Route 3
H-Pro-his-tyr-OH
Reactant of Route 4
H-Pro-his-tyr-OH
Reactant of Route 5
H-Pro-his-tyr-OH
Reactant of Route 6
Reactant of Route 6
H-Pro-his-tyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.